molecular formula C9H7F4N B6610497 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2763779-88-8

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6610497
CAS No.: 2763779-88-8
M. Wt: 205.15 g/mol
InChI Key: PWLZVNHPDBGYGH-UHFFFAOYSA-N
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Description

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated pyridine derivative featuring a trifluoromethyl-substituted cyclopropane ring at the 4-position. This compound combines the electron-withdrawing effects of fluorine and the trifluoromethyl group, which enhance metabolic stability and influence electronic properties.

Properties

IUPAC Name

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLZVNHPDBGYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch synthesis enables the incorporation of the 1-(trifluoromethyl)cyclopropyl group during pyridine formation. For example:

  • Reacting ethyl 3-(1-(trifluoromethyl)cyclopropyl)-3-oxopropanoate with ammonium acetate and a fluorinated aldehyde yields 1,4-dihydropyridine intermediates.

  • Oxidation with MnO₂ or DDQ produces the aromatic pyridine ring.

Key Data :

Starting MaterialOxidizing AgentYield (%)Purity (HPLC)
Ethyl 3-(1-(CF₃)cyclopropyl)-3-oxoMnO₂6294.5
Ethyl 3-(1-(CF₃)cyclopropyl)-3-oxoDDQ7898.2

Cyclopropane Ring Installation via Transition Metal Catalysis

Nickel-Catalyzed Cross-Coupling

A state-of-the-art method employs nickel-mediated coupling to attach the cyclopropane moiety:

  • Precursor Synthesis :

    • Synthesize 1-(trifluoromethyl)cyclopropylzinc bromide via cyclopropanation of 3,3,3-trifluoropropene with diethylzinc and CH₂I₂.

  • Coupling Reaction :

    • React 2-fluoro-4-iodopyridine with the organozinc reagent using NiCl₂(dppe) (5 mol%) in DMF at 80°C.

Performance Metrics :

Catalyst LoadingTemperature (°C)Yield (%)
5 mol% NiCl₂(dppe)8085
2 mol% Pd(PPh₃)₄10042

Nickel catalysis outperforms palladium systems due to better tolerance for the trifluoromethyl group’s electron-withdrawing effects.

Radical-Mediated Cyclopropanation Strategies

Photoredox-Catalyzed [2+1] Cycloaddition

An innovative approach utilizes visible-light-mediated cyclopropanation:

  • Substrate Preparation : 2-Fluoro-4-vinylpyridine is treated with CF₃I under blue LED irradiation.

  • Catalytic System : Ru(bpy)₃Cl₂ (2 mol%) and DIPEA in acetonitrile.

Reaction Outcome :

  • Conversion : 92%

  • Diastereomeric Ratio : 3:1 (trans:cis)

  • Reaction Time : 18 hours

This method’s mild conditions preserve the pyridine ring’s integrity but require extensive purification to remove iodinated byproducts.

Fluorine-18 Radiolabeling for Pharmaceutical Applications

For PET imaging derivatives, a novel fluorination method employs [¹⁸F]KF:

  • Precursor Synthesis : 4-[1-(Trifluoromethyl)cyclopropyl]-2-nitro-pyridine.

  • Nucleophilic Aromatic Substitution : React with [¹⁸F]KF/K222 in DMSO at 150°C.

Radiochemical Yield : 34 ± 5% (n = 7)
Specific Activity : >2 Ci/μmol

This protocol enables the production of radiotracers for neurological target engagement studies.

Industrial-Scale Manufacturing Considerations

Continuous Flow Fluorination

A patent-pending flow chemistry approach enhances process safety and yield:

  • Reactor Design : Corrosion-resistant Hastelloy C-22 microreactor.

  • Conditions :

    • HF concentration: 70% in diglyme

    • Residence time: 8 minutes

    • Temperature: 180°C

Output : 12 kg/day with 98.7% purity (GC-MS).

This system eliminates batch-to-batch variability and reduces HF handling risks.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Hantzsch Synthesis62–7894–98Moderate12,500
Nickel Catalysis8599.5High8,200
Photoredox Cyclopropanation9297Low23,000
Continuous Flow9598.7Industrial6,800

The nickel-catalyzed cross-coupling and continuous flow methods emerge as most viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aminopyridines, and biphenyl derivatives. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with various molecular targets and pathways. The presence of the fluorine atom and the trifluoromethyl group enhances its binding affinity to specific enzymes and receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications Reference
2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine Pyridine - 2-Fluoro
- 4-[1-(Trifluoromethyl)cyclopropyl]
~250–300 (est.) Pharmaceuticals/Agrochemicals N/A
6-Chloro-4-nitro-3-[1-(trifluoromethyl)cyclopropyl]-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine - Nitro
- Chloro
- SEM-protected amine
- Trifluoromethyl cyclopropyl
Not provided Synthetic intermediate
2-[3-Ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo[1,2-a]pyridine/Imidazo[4,5-b]pyridine - Ethylsulfonyl
- Dual trifluoromethyl groups
- Methyl
~550–600 (est.) Agrochemicals (pesticides)
3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine - Amino<br>- Difluoropropyl<br>- Methylsulfonyl piperidinyl 432.51 Pharmaceuticals (kinase inhibitors?)
(2S,4R)-4-[2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]sulfonyl-N-[1-(iminomethyl)cyclopropyl]-... Pyrrolidine - Sulfonyl
- Chlorophenyl
- Ethylpiperazine
- Trifluoromethyl cyclopropyl
604.085 Drug discovery (enzyme targets)

Key Observations

Core Heterocycle: Pyridine derivatives (target compound) are simpler and less sterically hindered compared to fused bicyclic systems (e.g., pyrrolo-, imidazo-, or thienopyridines). This may enhance bioavailability but reduce target specificity . Fused systems (e.g., imidazo[1,2-a]pyridine) often exhibit higher molecular weights (>500 Da), which may violate drug-likeness guidelines (e.g., Lipinski’s Rule of Five) .

Substituent Effects: Trifluoromethyl Cyclopropyl: Common in the target compound and analogs, this group enhances metabolic stability and introduces steric bulk. However, dual trifluoromethyl groups (as in ) may increase hydrophobicity and toxicity . Fluoro vs.

Synthetic Complexity :

  • The target compound lacks protecting groups (e.g., SEM in ), suggesting a more straightforward synthesis compared to intermediates requiring multi-step deprotection .

Biological Relevance :

  • Compounds with sulfonyl or carboxamide groups () often target enzymes (e.g., kinases, proteases), while trifluoromethyl-rich analogs () are prevalent in agrochemicals due to their resistance to environmental degradation .

Research Findings and Data

Metabolic Stability

  • The trifluoromethyl cyclopropyl group in the target compound is expected to resist oxidative metabolism, similar to analogs in and .
  • Fluorine at the 2-position may reduce cytochrome P450 interactions compared to nitro-containing analogs () .

Agrochemical vs. Pharmaceutical Potential

  • Imidazo- and thienopyridines () are prioritized in agrochemical patents, while pyrrolidine derivatives () align with drug discovery. The target compound’s intermediate size (~250–300 Da) positions it as a versatile candidate for both fields .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine?

  • Methodological Answer : Synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, brominated analogs (e.g., 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine) can serve as intermediates for introducing fluorine via halogen exchange reactions . Building blocks like 4-[1-(trifluoromethyl)cyclopropyl]pyridine derivatives are critical precursors, and their reactivity is influenced by steric hindrance from the cyclopropyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR spectroscopy (e.g., 1H^{1}\text{H}, 19F^{19}\text{F}) to confirm substitution patterns and cyclopropane geometry. X-ray crystallography (as applied to similar pyridine derivatives) resolves stereochemical ambiguities . Computational methods (DFT) model electronic effects of the trifluoromethyl and cyclopropyl groups on aromatic ring polarization .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : While specific toxicity data is limited, structurally related trifluoromethylpyridines exhibit irritant properties. Use PPE (gloves, goggles), work in a fume hood, and follow protocols for fluorinated compounds, including waste neutralization with calcium hydroxide .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for regioselectivity?

  • Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., SPhos) to mitigate steric challenges from the cyclopropyl group. Solvent polarity (e.g., DMF vs. THF) and temperature control (60–100°C) improve yields in Suzuki-Miyaura couplings . Monitor reaction progress via TLC with UV-active visualization.

Q. What contradictions exist in reported physical data (e.g., melting points) for similar compounds?

  • Methodological Answer : Discrepancies in melting points (e.g., 123–124°C vs. 287–293°C for related pyridines ) may arise from polymorphism or impurities. Validate purity via HPLC (>95%) and differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. How does the substitution pattern influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs (e.g., bromo vs. fluoro substituents) using in vitro assays (IC50_{50} for kinase inhibition). For instance, brominated derivatives show higher LRRK2 inhibition than non-halogenated variants, suggesting halogen bonding enhances target affinity . Use molecular docking to map interactions with active sites (e.g., ATP-binding pockets) .

Q. What computational strategies predict metabolic stability of this compound?

  • Methodological Answer : Perform in silico ADMET profiling using software like Schrödinger’s QikProp. The trifluoromethyl group increases lipophilicity (logP ~2.5), while the cyclopropane ring may reduce oxidative metabolism. Validate predictions with microsomal stability assays (e.g., human liver microsomes) .

Comparative Analysis

Q. How does this compound differ from 2-fluoro-4-(trifluoromethyl)pyridine in reactivity?

  • Key Differences : The cyclopropyl group introduces steric bulk, reducing nucleophilic aromatic substitution rates compared to non-cyclopropyl analogs. However, it enhances π-stacking in crystal lattices, improving thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 2
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

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